5-fluoro-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]pyridine-3-carboxamide
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Overview
Description
5-fluoro-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyridine carboxamides. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of fluorine and triazole moieties in its structure suggests it may exhibit unique biological activities and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Carboxamide Core: The starting material, 5-fluoropyridine-3-carboxylic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-amine in the presence of a base such as triethylamine (TEA) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety, using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the pyridine ring or the carboxamide group, using agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: NaOMe, potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound can be used to study the effects of fluorinated carboxamides on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
Medically, this compound has potential as a pharmaceutical agent. Its structure suggests it could be developed into drugs for treating various conditions, such as infections or cancer, due to the bioactive triazole and fluorine groups.
Industry
In industry, the compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]pyridine-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions or form hydrogen bonds, while the fluorine atom can enhance binding affinity and metabolic stability. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]pyridine-2-carboxamide
- 5-fluoro-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]pyridine-4-carboxamide
Uniqueness
Compared to similar compounds, 5-fluoro-N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]pyridine-3-carboxamide may exhibit unique properties due to the specific positioning of the fluorine atom and the triazole ring. These structural features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-fluoro-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5O/c1-9(2)12(6-19-8-16-7-17-19)18-13(20)10-3-11(14)5-15-4-10/h3-5,7-9,12H,6H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBUHXJOYAODPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=CC(=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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